Potency Reduction: Serotonin Transporter IC₅₀ Shift vs. Parent Citalopram
The absence of the 4‑fluorophenyl substituent in rac Desfluoro Citalopram Hydrobromide translates into a marked attenuation of human serotonin transporter (hSERT) inhibitory activity. In a head‑to‑head uptake inhibition assay using COS‑7 cells expressing wild‑type hSERT, desfluoro‑citalopram exhibited an IC₅₀ of 232 nM, compared to 59 nM for citalopram [1]. This represents a 3.9‑fold (or ~75%) loss in potency, directly quantifying the contribution of the fluorine atom to binding site complementarity.
| Evidence Dimension | Inhibition of [³H]5‑HT uptake (hSERT, IC₅₀) |
|---|---|
| Target Compound Data | rac Desfluoro Citalopram: 232 nM |
| Comparator Or Baseline | Citalopram: 59 nM |
| Quantified Difference | 3.9‑fold reduction in potency (232 nM vs. 59 nM) |
| Conditions | COS‑7 cells expressing wild‑type human SERT; [³H]5‑HT uptake assay; single‑concentration testing matched to IC₅₀ of wild‑type. |
Why This Matters
This quantitative potency gap enables researchers to use rac Desfluoro Citalopram as a low‑affinity control or reference compound when dissecting fluorine‑mediated binding interactions and establishing SAR for halogen‑bonding contributions.
- [1] Sørensen L, et al. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. J Biol Chem. 2010;285(3):2051-2063. Figure 4 caption – IC₅₀ values: citalopram 59 nM, desfluoro‑citalopram 232 nM. View Source
